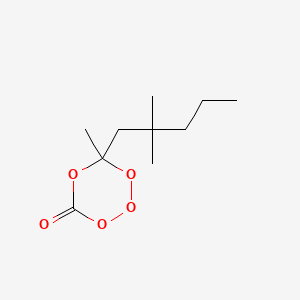
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci): .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) typically involves the reaction of tert-butyl hydroperoxide with isopropyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxy group and to maximize yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting various substrates into their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids , while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) exerts its effects involves the generation of reactive oxygen species (ROS) . These ROS can initiate radical chain reactions , leading to the oxidation of various substrates . The molecular targets include unsaturated hydrocarbons and aromatic compounds , which undergo oxidation to form more stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl peroxyacetate
- tert-Butyl peroxybenzoate
tert-Butyl peroxy isopropyl carbonate: (CAS 2372-21-6)
Uniqueness
Carbonoperoxoic acid,oo-(1,1-dimethylbutyl)o-(1-methylethyl)ester(9ci) is unique due to its specific steric hindrance provided by the dimethylbutyl and methylethyl groups. This steric hindrance can influence the compound’s reactivity and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C10H18O5 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
6-(2,2-dimethylpentyl)-6-methyl-1,2,3,5-tetraoxan-4-one |
InChI |
InChI=1S/C10H18O5/c1-5-6-9(2,3)7-10(4)12-8(11)13-15-14-10/h5-7H2,1-4H3 |
Clé InChI |
UIWRKSUOGIAAMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)CC1(OC(=O)OOO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
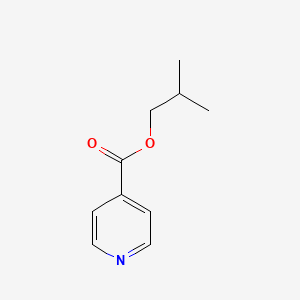
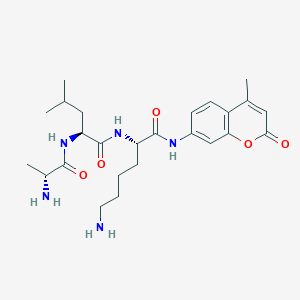
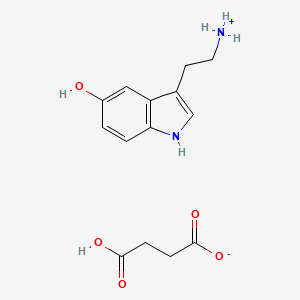





![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
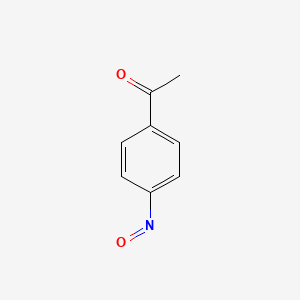
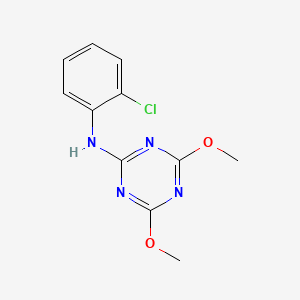
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
